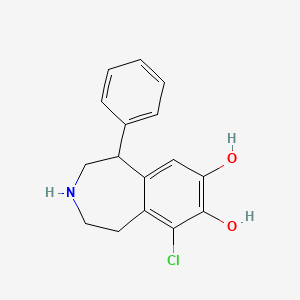

1H-3-Benzazepine-7,8-diol,6-chloro-2,3,4,5-tetrahydro-1-phenyl-

Vue d'ensemble

Description

Méthodes De Préparation

Voies synthétiques et conditions de réaction

La synthèse de SKF 81297 implique plusieurs étapes, à partir de précurseurs disponibles dans le commerce. Les étapes clés comprennent :

Formation du cycle benzazépine : Ceci est réalisé par une série de réactions de cyclisation.

Introduction du groupe chloro : La chloration est effectuée en utilisant des réactifs appropriés dans des conditions contrôlées.

Formation du sel hydrobromure : Le produit final est obtenu en faisant réagir la base libre avec de l'acide bromhydrique.

Méthodes de production industrielle

La production industrielle de SKF 81297 suit des voies synthétiques similaires, mais elle est optimisée pour une production à grande échelle. Cela implique :

Traitement par lots : De grandes quantités de réactifs sont traitées par lots pour assurer la cohérence.

Analyse Des Réactions Chimiques

Types de réactions

SKF 81297 subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former divers produits d'oxydation.

Réduction : Des réactions de réduction peuvent être effectuées pour modifier les groupes fonctionnels présents dans le composé.

Substitution : SKF 81297 peut subir des réactions de substitution, où des atomes ou des groupes spécifiques sont remplacés par d'autres.

Réactifs et conditions courantes

Oxydation : Les oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont utilisés.

Substitution : Des réactifs comme les halogènes et les nucléophiles sont utilisés pour les réactions de substitution.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut conduire à la formation de dérivés hydroxylés, tandis que la réduction peut produire des produits déchlorés .

Applications De Recherche Scientifique

SKF 81297 est largement utilisé dans la recherche scientifique en raison de son activité agoniste sélective pour les récepteurs de la dopamine D1-like. Parmi ses applications, on peut citer :

Neurosciences : Étudier le rôle des récepteurs de la dopamine dans le fonctionnement du cerveau et le comportement.

Pharmacologie : Enquêter sur les effets de l'activation des récepteurs de la dopamine sur divers processus physiologiques.

Développement de médicaments : Explorer les applications thérapeutiques potentielles pour des affections telles que la maladie de Parkinson et la schizophrénie.

Mécanisme d'action

SKF 81297 exerce ses effets en se liant sélectivement aux récepteurs de la dopamine D1-like et en les activant. Cette activation conduit à la stimulation de l'adénylate cyclase, entraînant une augmentation des niveaux d'adénosine monophosphate cyclique (AMPc). Les niveaux élevés d'AMPc activent ensuite la protéine kinase A, qui module à son tour diverses voies de signalisation en aval impliquées dans l'activité neuronale et le comportement .

Mécanisme D'action

SKF 81297 exerts its effects by selectively binding to and activating dopamine D1-like receptors. This activation leads to the stimulation of adenylate cyclase, resulting in increased levels of cyclic adenosine monophosphate (cAMP). The elevated cAMP levels then activate protein kinase A, which in turn modulates various downstream signaling pathways involved in neuronal activity and behavior .

Comparaison Avec Des Composés Similaires

Composés similaires

SKF 82958 : Un autre agoniste du récepteur D1 de la dopamine présentant des propriétés similaires mais une pharmacocinétique différente.

6-Br-APB : Un composé présentant une sélectivité réceptorique similaire, mais des effets fonctionnels distincts.

Unicité

SKF 81297 est unique en raison de sa grande sélectivité et de sa puissance pour les récepteurs de la dopamine D1-like. Il produit un schéma d'effets caractéristique de type stimulant, notamment l'anorexie, l'hyperactivité et l'auto-administration chez les modèles animaux. Ce profil est partagé avec certains composés apparentés, mais pas avec d'autres, reflétant sa sélectivité fonctionnelle .

Activité Biologique

1H-3-Benzazepine-7,8-diol, 6-chloro-2,3,4,5-tetrahydro-1-phenyl (commonly referred to as SKF 83822) is a compound of significant interest in pharmacological research due to its selective agonistic activity at dopamine D1-like receptors. This article explores the biological activity of this compound, focusing on its receptor interactions, pharmacological effects, and relevant case studies.

- Molecular Formula : C20H22ClNO2

- Molecular Weight : 343.85 g/mol

- CAS Number : 74115-08-5

SKF 83822 acts primarily as a dopamine D1-like receptor agonist . It exhibits high affinity for various dopamine receptors with the following inhibition constants (Ki values):

| Receptor Type | Ki (nM) |

|---|---|

| D1 | 3.2 |

| D5 | 3.1 |

| D2 | 186 |

| D3 | 66 |

| D4 | 335 |

| 5-HT2A | 1167 |

| α1A | 1251 |

| α1B | 1385 |

The compound stimulates adenylyl cyclase with an effective concentration (EC50) of approximately 65 nM but does not significantly affect phosphoinositide hydrolysis .

Central Nervous System Activity

Research indicates that SKF 83822 induces extreme arousal and hyperlocomotion in animal models following subcutaneous administration. This effect has been observed in primate studies where the compound significantly increased locomotor activity .

In addition to behavioral effects, SKF 83822 has been shown to increase renal blood flow in animal models and promote contralateral rotation in rats with unilateral lesions of the substantia nigra, indicating its potential utility in studying Parkinson's disease .

Pharmacological Studies

A study assessing the dopaminergic activity of various substituted benzazepines found that those with hydroxyl groups on the phenyl ring exhibited enhanced potency as central dopamine receptor agonists. The most effective compounds were characterized by their lipophilicity and specific substitutions at the phenyl group .

Case Studies and Research Findings

- Dopaminergic Activity Assessment : A study evaluated SKF 83822's effects on renal blood flow and vascular resistance in anesthetized dogs. The results indicated significant dopaminergic activity, correlating with increased renal perfusion .

- Rotational Behavior in Rats : In a model of Parkinson's disease, SKF 83822 was tested for its ability to promote rotational behavior in rats with lesions in the substantia nigra. The results demonstrated that the compound effectively induced contralateral rotations, supporting its role as a dopaminergic agent .

- Adenylyl Cyclase Stimulation : An in vitro assay measuring the stimulation of rat striatal adenylate cyclase confirmed that SKF 83822 acts as a potent agonist at dopamine receptors, further validating its pharmacological profile .

Propriétés

IUPAC Name |

9-chloro-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClNO2/c17-15-11-6-7-18-9-13(10-4-2-1-3-5-10)12(11)8-14(19)16(15)20/h1-5,8,13,18-20H,6-7,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHWJEDJMOVUXEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(C2=CC(=C(C(=C21)Cl)O)O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3043815 | |

| Record name | SKF 81297 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3043815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71636-61-8 | |

| Record name | SK&F 81297 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071636618 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SKF 81297 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3043815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+-)-6-Chloro-PB hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SKF-81297 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9GBP09E08K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.